[4,6-Bis(4-chlorophenyl)-2H-pyran-2-ylidene]acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4,6-Bis(4-chlorophenyl)-2H-pyran-2-ylidene]acetaldehyde: is an organic compound characterized by the presence of two 4-chlorophenyl groups attached to a pyran ring, which is further connected to an acetaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4,6-Bis(4-chlorophenyl)-2H-pyran-2-ylidene]acetaldehyde typically involves the condensation of 4-chlorobenzaldehyde with a suitable pyran derivative under acidic or basic conditions. The reaction may proceed through the formation of an intermediate, which then undergoes cyclization to form the pyran ring. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the final product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, [4,6-Bis(4-chlorophenyl)-2H-pyran-2-ylidene]acetaldehyde is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: The compound may have potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features could make it a useful probe for investigating biological processes.
Medicine: In medicine, this compound could be explored for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, the compound may be used in the production of specialty chemicals, polymers, or other materials. Its reactivity and structural characteristics make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of [4,6-Bis(4-chlorophenyl)-2H-pyran-2-ylidene]acetaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic regulation. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular players.
Comparison with Similar Compounds
- [4-Chlorophenyl]acetaldehyde
- [4,6-Diphenyl-2H-pyran-2-ylidene]acetaldehyde
- [4,6-Bis(4-methylphenyl)-2H-pyran-2-ylidene]acetaldehyde
Comparison: Compared to similar compounds, [4,6-Bis(4-chlorophenyl)-2H-pyran-2-ylidene]acetaldehyde is unique due to the presence of two 4-chlorophenyl groups, which may enhance its reactivity and potential applications. The chlorophenyl groups can participate in various chemical reactions, providing opportunities for further functionalization and derivatization. This compound’s distinct structural features make it a valuable candidate for research and industrial applications.
Properties
CAS No. |
138570-36-2 |
---|---|
Molecular Formula |
C19H12Cl2O2 |
Molecular Weight |
343.2 g/mol |
IUPAC Name |
2-[4,6-bis(4-chlorophenyl)pyran-2-ylidene]acetaldehyde |
InChI |
InChI=1S/C19H12Cl2O2/c20-16-5-1-13(2-6-16)15-11-18(9-10-22)23-19(12-15)14-3-7-17(21)8-4-14/h1-12H |
InChI Key |
GPZXDZVQIVTCMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC=O)OC(=C2)C3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.